3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the activity of cytokines and growth factors involved in the immune response. The aim of
Scientific Research Applications
Chlorinating Reagent Applications
- Chlorination of Organic Compounds : A study by Xiao-Qiu Pu et al. (2016) introduces a chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, which was used to chlorinate a variety of organic compounds including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines to obtain chlorinated products in good to high yields (Pu et al., 2016).
Antitumor Sulfonamides
- Antitumor Screening : Research by T. Owa et al. (2002) focused on sulfonamide-focused libraries evaluated in cell-based antitumor screens, identifying potent cell cycle inhibitors that have progressed to clinical trials. This study provides insights into the structure and gene expression relationship of antitumor sulfonamides, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Synthesis and Reactions of Sulfonamides
- Synthesis of Secondary Amines : A method by Wataru Kurosawa et al. (2003) for preparing secondary amines from primary amines via 2-Nitrobenzenesulfonamides was presented, illustrating the versatility of sulfonamide compounds in synthesizing amines (Kurosawa et al., 2003).
- Condensation Reactions : A study by J. Chern et al. (1990) involved the condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates, highlighting the chemical reactivity and potential applications of sulfonamide derivatives in synthesizing novel compounds (Chern et al., 1990).
properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(16,9-3-4-9)8-15-20(17,18)10-5-6-12(19-2)11(14)7-10/h5-7,9,15-16H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGPSZTEWEAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.